

Application Notes & Protocols: Synthesis of Platinum-195 Labeled Compounds

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Compound of Interest

Compound Name: **Platinum-195**

Cat. No.: **B083798**

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **Platinum-195** (^{195}Pt) and **Platinum-195m** ($^{195\text{m}}\text{Pt}$) labeled compounds. **Platinum-195** is the only naturally occurring platinum isotope with a non-zero nuclear spin ($I=1/2$), making it indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of platinum complexes.^{[1][2]} Its metastable isomer, $^{195\text{m}}\text{Pt}$, is a gamma emitter suitable for radiolabeling platinum-based drugs, enabling non-invasive imaging and biodistribution studies using Single Photon Emission Computed Tomography (SPECT).^[3] These labeled compounds are critical tools in pharmaceutical research for studying the mechanism of action, pharmacokinetics, and dosimetry of platinum-based anticancer agents like cisplatin, carboplatin, and oxaliplatin.^{[4][5][6]}

Introduction to Platinum-195 Labeling

The labeling of platinum-containing drugs is primarily achieved using two isotopes:

- ^{195}Pt (Stable): With a natural abundance of 33.8%, this stable isotope is the only one of platinum's naturally occurring isotopes that is NMR-active.^{[1][2]} Its use in NMR spectroscopy allows for the direct observation of the platinum center, providing invaluable information on ligand coordination, reaction kinetics, and interactions with biological macromolecules.^{[2][7]}

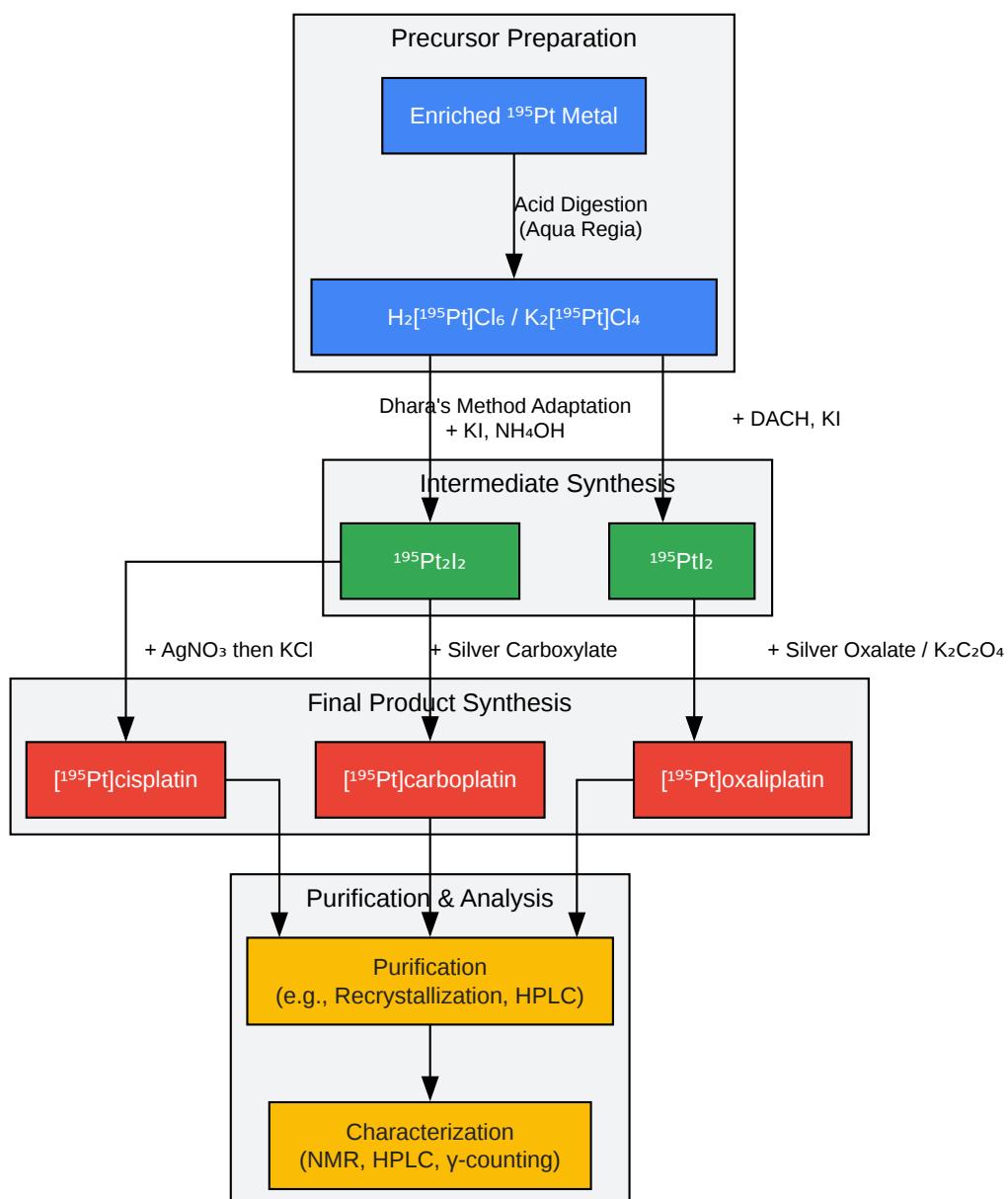
The very wide chemical shift range of ^{195}Pt NMR makes it highly sensitive to subtle changes in the electronic environment of the platinum atom.[7][8]

- $^{195\text{m}}\text{Pt}$ (Radioactive Isomer): This metastable isomer has a physical half-life of 4.02 days and decays to the stable ^{195}Pt .[3] Its decay characteristics are suitable for gamma imaging, allowing for the visualization and quantification of a drug's distribution *in vivo*.[3] A key advantage of using $^{195\text{m}}\text{Pt}$ is that the resulting labeled compound maintains the exact chemical structure and biodistribution of its non-radioactive counterpart.[3]

These labeling techniques are instrumental in advancing our understanding of platinum-based therapeutics, from fundamental mechanistic studies to preclinical and clinical imaging.

General Synthesis Workflow

The synthesis of ^{195}Pt -labeled compounds typically starts with an enriched platinum precursor. The general workflow involves the preparation of a reactive platinum salt, followed by ligand exchange reactions to form the desired complex.

General Workflow for ^{195}Pt Labeling[Click to download full resolution via product page](#)

Caption: General synthesis pathway for ^{195}Pt -labeled platinum drugs.

Experimental Protocols

Synthesis of [^{195m}Pt]cisplatin

This protocol is adapted from Dhara's method, which is widely used for preparing cisplatin and its radiolabeled analogues.[\[4\]](#)

Protocol:

- Preparation of [^{195m}Pt]K₂PtCl₄: Start with enriched ^{195m}Pt metal. Digest the metal in aqua regia (a mixture of concentrated nitric and hydrochloric acids) to form an aqueous solution of H₂[^{195m}Pt]Cl₆.[\[9\]](#) This can be converted to K₂[^{195m}Pt]Cl₄ for subsequent steps.
- Formation of the Diiodo Intermediate:
 - To an aqueous solution of K₂[^{195m}Pt]Cl₄, add an excess of potassium iodide (KI) with stirring at room temperature.[\[9\]](#)
 - Add aqueous ammonium hydroxide (NH₄OH). A yellow precipitate of [^{195m}Pt]Pt(NH₃)₂I₂ will form within minutes.[\[9\]](#)
 - Gently warm the solution to 50-60°C to ensure complete precipitation.[\[9\]](#)
 - Filter the yellow precipitate and wash it with distilled water and then ethanol.[\[9\]](#)
- Conversion to Cisplatin:
 - Suspend the [^{195m}Pt]Pt(NH₃)₂I₂ precipitate in water.
 - Add a stoichiometric amount of silver nitrate (AgNO₃) solution to precipitate silver iodide (AgI).
 - Stir the mixture in the dark to prevent photoreduction of silver salts.
 - Filter off the AgI precipitate.
 - To the filtrate containing the aquated platinum species, add potassium chloride (KCl) to form the final product, cis-diamminedichloroplatinum(II) ([^{195m}Pt]cisplatin).

- Purification:

- Purify the crude $[^{195m}\text{Pt}]\text{cisplatin}$ by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to prevent the formation of aqua or hydroxo complexes.[\[4\]](#)

Synthesis of $[^{195m}\text{Pt}]\text{carboplatin}$

This protocol utilizes a silver salt of the appropriate carboxylate ligand to replace the chloride ligands in a cisplatin-like precursor.[\[4\]](#)[\[10\]](#)

Protocol:

- Prepare the $[^{195m}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$ intermediate as described in steps 1 and 2 of the $[^{195m}\text{Pt}]\text{cisplatin}$ synthesis.
- Aquation: Suspend the $[^{195m}\text{Pt}]\text{Pt}(\text{NH}_3)_2\text{I}_2$ in water and react with a silver salt (e.g., AgNO_3 or Ag_2SO_4) to form the soluble diaqua intermediate, $[^{195m}\text{Pt}][\text{Pt}(\text{NH}_3)_2(\text{OH}_2)_2]^{2+}$.
- Ligand Exchange:
 - Prepare a solution of silver 1,1-cyclobutanedicarboxylate. This can be synthesized separately or generated in situ.[\[10\]](#)
 - Add the silver 1,1-cyclobutanedicarboxylate solution to the aquated platinum intermediate.
 - Stir the reaction mixture. The insoluble silver halide byproduct will precipitate out.
- Purification:
 - Remove the silver halide precipitate by filtration.[\[4\]](#)
 - Recover the soluble $[^{195m}\text{Pt}]\text{carboplatin}$ from the filtrate by evaporation of the solvent.[\[4\]](#)

Synthesis of $[^{195}\text{Pt}]\text{oxaliplatin}$

The synthesis of oxaliplatin involves the reaction of a diaminocyclohexane (DACH) platinum intermediate with an oxalate source.

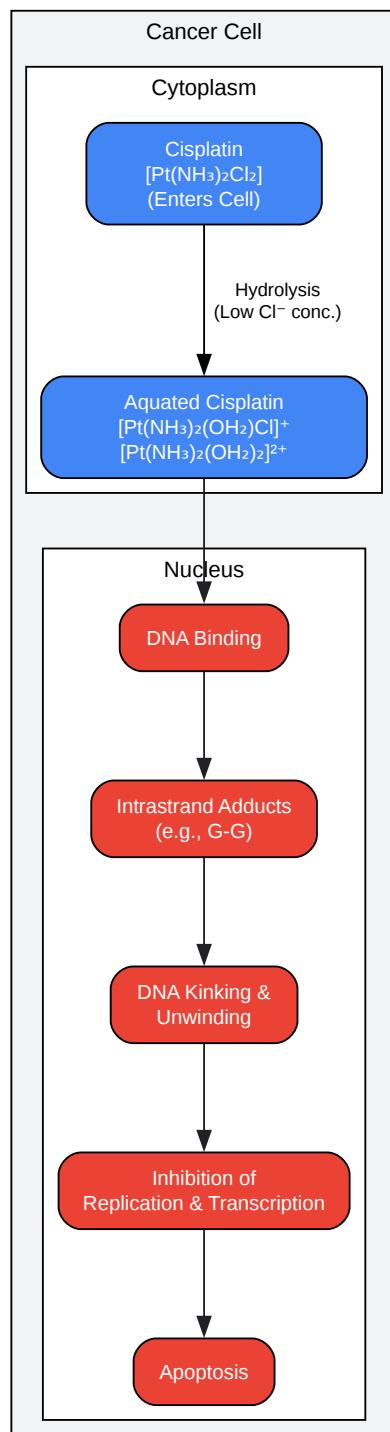
Protocol:

- Preparation of $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$:
 - Start with an aqueous solution of $\text{K}_2[^{195}\text{Pt}]\text{Cl}_4$.
 - Add (1R,2R)-diaminocyclohexane (DACH) to the solution.
 - Add potassium iodide (KI) to precipitate the diiodo intermediate, cis-diiodo(trans-1R,2R-diaminocyclohexane)platinum(II) ($[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$).
- Formation of Oxaliplatin:
 - Suspend the $[^{195}\text{Pt}]\text{Pt}(\text{DACH})\text{I}_2$ in water under light-protected conditions.[11]
 - Add two molar equivalents of silver nitrate (AgNO_3) and stir the reaction at 30-80°C for 4-10 hours.[11]
 - Filter the mixture to remove the silver iodide (AgI) precipitate.[11]
 - To the filtrate, add one molar equivalent of potassium oxalate ($\text{K}_2\text{C}_2\text{O}_4$) and react for 2-7 hours. A white solid of $[^{195}\text{Pt}]\text{oxaliplatin}$ will precipitate.[11]
- Purification:
 - Filter the white precipitate.
 - Wash the product with deionized water and ethanol, then dry under vacuum.[11]

Mechanism of Action of Platinum Drugs

Platinum-based drugs exert their cytotoxic effects primarily through interactions with nuclear DNA. The general mechanism for cisplatin is illustrated below.

Mechanism of Action for Cisplatin

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Caption: Cellular pathway of cisplatin leading to apoptosis.

Quantitative Data Summary

Table 1: Synthesis Yields and Purity of ^{195m}Pt -Labeled Compounds

| Compound | Overall Yield | Radiochemical Purity | Radionuclide Purity | Reference |
|--|---------------|----------------------|---------------------|-----------|
| $[^{195m}\text{Pt}]\text{cisplatin}$ | 43% | 99.0% (avg.) | 99.6% (avg.) | [3][10] |
| $[^{195m}\text{Pt}]\text{carboplatin}$ | 43% | High | High | [10][12] |
| $[^{195m}\text{Pt}]\text{iproplatin}$ | 22% | High | High | [10][12] |

Table 2: Biodistribution of $^{195m}\text{Pt}]\text{cisplatin}$ in Humans

This table summarizes the absorbed dose in various organs following the injection of $[^{195m}\text{Pt}]\text{cisplatin}$. Data is presented as the mean dose received in mGy per MBq of injected activity.

| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |
|--------------------------|------------------------------|-----------|
| Kidneys | 2.68 ± 1.5 | [5] |
| Spleen | 1.6 ± 0.8 | [5] |
| Liver | 1.45 ± 0.38 | [5] |
| Effective Dose (mSv/MBq) | 0.185 ± 0.034 | [5] |

Table 3: ^{195}Pt NMR Chemical Shifts for Selected Platinum Complexes

The reference compound is typically Na_2PtCl_6 . Chemical shifts (δ) are highly dependent on the ligand environment.

| Compound | Oxidation State | ^{195}Pt Chemical Shift (δ , ppm) | Reference |
|---|-----------------|--|-----------|
| cis-[Pt(NH ₃) ₂ Cl ₂] (Cisplatin) | Pt(II) | ~ -2104 | [4] |
| trans-[Pt(NH ₃) ₂ Cl ₂] | Pt(II) | ~ -2101 | [4] |
| Oxaliplatin Pt(IV) Derivative | Pt(IV) | ~ +887 | [13] |
| K ₂ PtCl ₄ | Pt(II) | ~ -1617 (in D ₂ O) | [7] |

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References

- 1. Platinum-195 Isotope for Research Applications [benchchem.com]
- 2. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. [195mPt]Cisplatin for lung cancer imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and biodistribution of [195mPt]cisplatin(CISSPECT®) in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 9. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved synthetic procedure for the preparation of sup 195m Pt labelled anti-tumour complexes (Journal Article) | ETDEWEB [osti.gov]

- 11. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 12. Search results [inis.iaea.org]
- 13. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position - PMC [pmc.ncbi.nlm.nih.gov]
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